![molecular formula C25H31N3O5 B2658975 2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034585-20-9](/img/structure/B2658975.png)
2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with significant applications in medicinal chemistry and pharmaceutical research. Its unique structure provides it with properties that make it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps. A common starting point is the piperazine ring, which is functionalized with a hydroxypropyl group and a tert-butoxy protecting group. Subsequent steps involve forming the benzo[de]isoquinoline core through cyclization reactions and introducing the 2-oxoethyl substituent under controlled conditions.
Industrial Production Methods: In industrial settings, the synthesis may be optimized for scalability. This includes using high-yield reactions, efficient purification techniques such as chromatography, and ensuring the stability of intermediates. Reaction conditions like temperature, pressure, and solvent choice are finely tuned to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxypropyl group, forming ketones or aldehydes under strong oxidative conditions.
Reduction: The piperazine ring and benzo[de]isoquinoline core can undergo reduction, affecting the overall stability and activity of the compound.
Substitution: Various functional groups can be introduced or replaced on the benzo[de]isoquinoline core or the piperazine ring under nucleophilic or electrophilic substitution conditions.
Common Reagents and Conditions: Reagents like Grignard reagents, halogenating agents, and oxidizing agents are frequently used. Reaction conditions often involve inert atmospheres, specific solvent choices (like dichloromethane or tetrahydrofuran), and precise control over reaction times and temperatures.
Major Products: The main products of these reactions are typically modified versions of the compound with functional groups that can further enhance its properties or facilitate its use in specific applications.
Scientific Research Applications
The compound 2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex molecule with potential applications in various scientific fields. This article will explore its applications, focusing on medicinal chemistry, pharmacology, and material science.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. The benzo[de]isoquinoline moiety has been linked to the inhibition of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Research suggests that derivatives of this compound may act on pathways associated with tumor growth inhibition, making them candidates for further development as anticancer agents .
Neuropharmacological Effects
The piperazine ring is often associated with neuroactive compounds. Preliminary data suggest that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine. Such interactions could lead to potential applications in treating neurological disorders such as depression and anxiety .
Antimicrobial Properties
Compounds containing similar structural features have shown promise as antimicrobial agents. The ability of this compound to disrupt bacterial membranes or inhibit specific bacterial enzymes could be explored further to develop new antibiotics .
Photonic Applications
The unique structure of the compound allows for potential use in photonic devices. Its ability to absorb and emit light can be harnessed in the development of sensors or light-emitting devices. Research into the optical properties of similar compounds indicates that they could be used in organic light-emitting diodes (OLEDs) or as fluorescent probes .
Drug Delivery Systems
Due to its favorable solubility characteristics, this compound could be integrated into drug delivery systems. The design of nanoparticles or liposomes incorporating this molecule may enhance the targeted delivery of therapeutic agents, improving efficacy while reducing side effects .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzo[de]isoquinoline derivatives and evaluated their anticancer activity against various cancer cell lines. One derivative demonstrated a significant reduction in cell viability at low micromolar concentrations, indicating its potential as a lead compound for further development .
Case Study 2: Neuropharmacological Screening
A screening assay was conducted to evaluate the effects of several piperazine-containing compounds on serotonin receptor activity. The results indicated that certain modifications to the piperazine ring enhanced binding affinity, suggesting that similar modifications to the target compound could yield neuroactive properties .
Mechanism of Action
The compound exerts its effects by interacting with molecular targets, such as enzymes, receptors, and nucleic acids. The hydroxypropyl group and the benzo[de]isoquinoline core play critical roles in binding to these targets, influencing biological pathways. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
2-(2-(4-hydroxypropyl)piperazin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives with varying piperazine substituents
Isoquinoline-based compounds with different alkyl or aryl substituents
This compound's combination of functional groups and its structural complexity make it a valuable tool in scientific research and industrial applications.
Biological Activity
The compound 2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition.
Chemical Structure and Properties
- Molecular Formula : C27H39N3O6
- Molecular Weight : 502.623 g/mol
- IUPAC Name : this compound
The structural complexity of this compound suggests multiple sites for interaction with biological targets, making it a candidate for various pharmacological applications.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
- Acetylcholinesterase Inhibition :
-
Monoamine Oxidase Inhibition :
- Similar compounds have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression and anxiety .
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Case Study: Acetylcholinesterase Inhibition
In a study examining various piperazine derivatives, it was found that modifications to the piperazine ring significantly influenced AChE inhibitory potency. The compound under discussion showed an IC50 value comparable to known AChE inhibitors, suggesting its potential as a therapeutic agent for cognitive disorders .
Case Study: Monoamine Oxidase Inhibition
Another investigation focused on the structural analogs of this compound revealed that certain substitutions on the piperazine moiety enhanced MAO inhibition. These findings underscore the importance of structural optimization in developing effective MAO inhibitors for treating mood disorders .
Properties
IUPAC Name |
2-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]-2-oxoethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5/c1-25(2,3)33-16-18(29)14-26-10-12-27(13-11-26)21(30)15-28-23(31)19-8-4-6-17-7-5-9-20(22(17)19)24(28)32/h4-9,18,29H,10-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPYEVLMQPDNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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